molecular formula C12H18N2OS B5530629 2-[(2-aminophenyl)thio]-N,N-diethylacetamide

2-[(2-aminophenyl)thio]-N,N-diethylacetamide

Cat. No. B5530629
M. Wt: 238.35 g/mol
InChI Key: XJKAVVYJQWZJFD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting with the preparation of core structures followed by modifications to introduce specific functional groups. For instance, the synthesis of 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide and its derivatives has been reported using the Gewald reaction, which involves the condensation of cyanoacetamide from ammonia and ethyl cyanoacetate, further reacting with various aldehydes to yield new Schiff bases (Arora et al., 2012). This method illustrates a general approach to synthesizing complex acetamide derivatives, which could be relevant to the synthesis of 2-[(2-Aminophenyl)thio]-N,N-diethylacetamide.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using various spectroscopic techniques. For example, the crystal structure analysis of 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide reveals a planar amide N—C(=O)—C—N unit with specific dihedral angles, suggesting the importance of intramolecular hydrogen bonding and molecular conformation (Fun et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives often involves interactions with various reagents to form new compounds. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate led to the formation of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which was further used to synthesize diverse heterocyclic derivatives, demonstrating the compound's versatility in chemical reactions (Shams et al., 2010).

Physical Properties Analysis

The physical properties of acetamide derivatives, including melting points, solubility, and crystalline structure, are crucial for their applications. These properties are often determined through crystallography and spectroscopy. For example, the structural analysis of an anticancer drug derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, provided detailed insights into its orthorhombic crystal system and intermolecular hydrogen bonding patterns, which are essential for understanding the compound's physical behavior (Sharma et al., 2018).

Chemical Properties Analysis

The chemical properties of compounds like this compound, such as reactivity, stability, and functional group interactions, can be inferred from studies on similar molecules. The chemoselective acetylation of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide, for instance, highlights the specific reactivity of the amino group in the presence of acyl donors, providing insights into the compound's chemical behavior and potential reactivity patterns (Magadum & Yadav, 2018).

properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2OS/c1-3-14(4-2)12(15)9-16-11-8-6-5-7-10(11)13/h5-8H,3-4,9,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKAVVYJQWZJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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